4-(2-Fenil-1,3-tiazol-4-il)anilina

Descripción general

Descripción

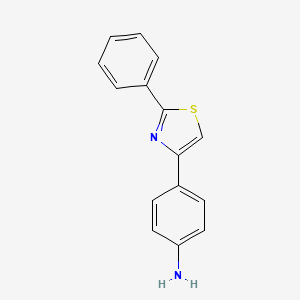

4-(2-Phenyl-1,3-thiazol-4-yl)aniline is a heterocyclic organic compound featuring a thiazole ring fused with a phenyl group and an aniline moiety.

Aplicaciones Científicas De Investigación

4-(2-Phenyl-1,3-thiazol-4-yl)aniline has been extensively studied for its applications in:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Mecanismo De Acción

Target of Action

These include various enzymes, receptors, and DNA . For instance, some thiazole derivatives have been identified as selective inhibitors of the dual specificity phosphatase (DSP) family .

Mode of Action

For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the activity and stability of thiazole derivatives .

Análisis Bioquímico

Biochemical Properties

4-(2-Phenyl-1,3-thiazol-4-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, 4-(2-Phenyl-1,3-thiazol-4-yl)aniline can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival. Additionally, 4-(2-Phenyl-1,3-thiazol-4-yl)aniline can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 4-(2-Phenyl-1,3-thiazol-4-yl)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, enzyme activity, and cellular signaling pathways. For instance, 4-(2-Phenyl-1,3-thiazol-4-yl)aniline has been shown to inhibit certain kinases, which are crucial for cell signaling and regulation .

Temporal Effects in Laboratory Settings

The effects of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to 4-(2-Phenyl-1,3-thiazol-4-yl)aniline has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular function. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline .

Metabolic Pathways

4-(2-Phenyl-1,3-thiazol-4-yl)aniline is involved in various metabolic pathways, interacting with several enzymes and cofactors. This compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For example, it has been shown to inhibit certain enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis .

Transport and Distribution

The transport and distribution of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, 4-(2-Phenyl-1,3-thiazol-4-yl)aniline can be transported into cells via specific membrane transporters and then distributed to various organelles, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

Métodos De Preparación

The synthesis of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline typically involves the Hantzsch thiazole synthesis, which includes the reaction of α-haloketones with thioamides. The reaction conditions often require heating and the presence of a base to facilitate the formation of the thiazole ring . Industrial production methods may involve optimization of these conditions to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

4-(2-Phenyl-1,3-thiazol-4-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitutions are possible at the thiazole ring.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation . Major products formed from these reactions include various derivatives with altered functional groups, enhancing the compound’s biological activity or chemical stability .

Comparación Con Compuestos Similares

Similar compounds include other thiazole derivatives like 4-(2-Methyl-1,3-thiazol-4-yl)aniline and 4-Phenyl-1,3-thiazole-2-amines . Compared to these, 4-(2-Phenyl-1,3-thiazol-4-yl)aniline is unique due to its specific substitution pattern, which enhances its biological activity and chemical stability . This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Actividad Biológica

4-(2-Phenyl-1,3-thiazol-4-yl)aniline, a thiazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which contributes to its interaction with various biological targets. Here, we explore its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

Thiazole derivatives are known to interact with multiple biological targets, leading to various therapeutic effects. The primary mechanisms include:

- Antimicrobial Activity : Thiazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

- Antitumor Effects : Some studies indicate that thiazole compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

- Antioxidant Properties : The antioxidant activity of thiazoles may be attributed to their ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Biological Activities

The biological activities associated with 4-(2-Phenyl-1,3-thiazol-4-yl)aniline include:

Case Studies and Experimental Evaluations

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including 4-(2-Phenyl-1,3-thiazol-4-yl)aniline. It demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antitumor Activity : In vitro studies have shown that compounds similar to 4-(2-Phenyl-1,3-thiazol-4-yl)aniline can inhibit CDK2 in lung cancer cell lines. This inhibition was associated with decreased cell viability and proliferation rates .

- Antioxidant Activity : Research indicated that thiazole derivatives possess significant antioxidant activity as measured by DPPH radical scavenging assays. The presence of electron-withdrawing groups enhanced this property, suggesting a structure-activity relationship (SAR) that could guide future synthesis of more potent derivatives .

Propiedades

IUPAC Name |

4-(2-phenyl-1,3-thiazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPGDXLYFPHBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365979 | |

| Record name | 4-(2-phenyl-1,3-thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25021-48-1 | |

| Record name | 4-(2-phenyl-1,3-thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.